

comparative analysis of FPI-1523 sodium and Relebactam

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Comparative Analysis: Relebactam vs. Avibactam

This guide provides a detailed comparison of two prominent diazabicyclooctane (DBO) non- β -lactam β -lactamase inhibitors, Relebactam and Avibactam. Both are utilized in combination with β -lactam antibiotics to combat infections caused by resistant bacteria.

Mechanism of Action

Both Relebactam and Avibactam function by inhibiting a wide range of β -lactamase enzymes, which are produced by bacteria to inactivate β -lactam antibiotics. These inhibitors form a covalent, but reversible, bond with the serine residue in the active site of the β -lactamase enzyme. This acylation process inactivates the enzyme, thereby protecting the partner antibiotic from degradation and restoring its antibacterial activity.



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Caption: Mechanism of β -Lactamase Inhibition.

Comparative In Vitro Activity

The in vitro activity of Relebactam and Avibactam, in combination with their respective β -lactam partners, is a critical determinant of their clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various bacterial isolates.

Table 1: Comparative Inhibitory Spectrum against β-Lactamase Classes

β-Lactamase Class	Relebactam	Avibactam
Class A (Serine)		
ESBLs	Yes	Yes
KPC	Yes	Yes
Class B (Metallo)	No	No
NDM, VIM, IMP		
Class C (Serine)	_	
AmpC	Yes	Yes
Class D (Serine)		
OXA-48-like	No[1][2]	Yes[2]

Table 2: Comparative MIC Data for Key Pathogens

MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), representing the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is for the combination drugs (Imipenem/Relebactam and Ceftazidime/Avibactam).



Organism (Resistance Mechanism)	Imipenem/Relebactam (MIC50/MIC90)	Ceftazidime/Avibactam (MIC50/MIC90)
K. pneumoniae (KPC- producing)	≤1/4	2/8
P. aeruginosa (Overall)	2/16	2/16[3]
P. aeruginosa (Imipenem- Nonsusceptible)	-	8/32
Enterobacterales (OXA-48-producing)	>32/>32	2/8

Note: Data is compiled from various surveillance studies and may vary based on geographic location and specific isolates tested.

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the efficacy of β -lactamase inhibitors.

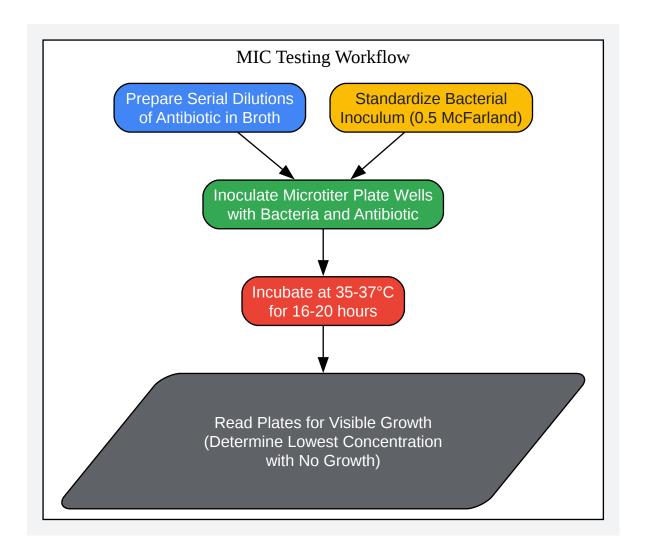
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

- · Preparation of Materials:
 - Prepare serial twofold dilutions of the antimicrobial agents (e.g., Imipenem/Relebactam) in cation-adjusted Mueller-Hinton broth (CAMHB).
 - Culture bacterial isolates on appropriate agar plates and incubate overnight.
 - Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which
 is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units
 (CFU)/mL in the test wells.
- Inoculation:



- Dispense the diluted antimicrobial agents into 96-well microtiter plates.
- Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation:
 - Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
- MIC Reading:
 - The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.



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Caption: Workflow for MIC determination.

Pharmacokinetics and Clinical Combinations

Feature	Relebactam	Avibactam
Partner Antibiotic	Imipenem/Cilastatin	Ceftazidime
Administration	Intravenous	Intravenous
Half-life (approx.)	1.2 hours[4]	~2.7 hours
Protein Binding	~22%	5.7-8.2%
Metabolism	Not significantly metabolized	Not metabolized
Excretion	Primarily renal (~90% unchanged)	Primarily renal

Summary and Key Differences

Both Relebactam and Avibactam are highly effective inhibitors of Class A and Class C β -lactamases, significantly enhancing the activity of their partner antibiotics against many multidrug-resistant Gram-negative bacteria.

The most significant difference in their inhibitory spectrum lies in their activity against Class D carbapenemases. Avibactam demonstrates clinically relevant activity against OXA-48-like enzymes, a common resistance mechanism in Enterobacterales, whereas Relebactam does not. This gives Ceftazidime-Avibactam a distinct advantage in treating infections caused by OXA-48-producing organisms.

Conversely, the choice of partner antibiotic also defines their therapeutic niche. Imipenem, partnered with Relebactam, has a broad spectrum of activity that includes potent anti-pseudomonal and anaerobic coverage. Ceftazidime, partnered with Avibactam, is a third-generation cephalosporin with excellent activity against Pseudomonas aeruginosa.

The selection between Imipenem/Relebactam and Ceftazidime/Avibactam should be guided by local epidemiology, the specific identity and susceptibility profile of the infecting organism, and the clinical context of the patient.



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